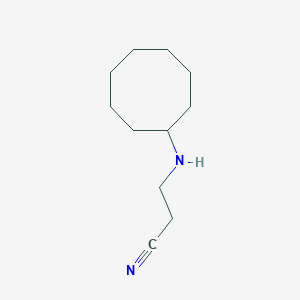

3-(Cyclooctylamino)propionitrile

Übersicht

Beschreibung

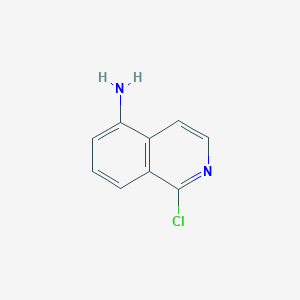

3-(Cyclooctylamino)propionitrile is a chemical compound with the CAS Number: 206559-53-71. It has a molecular weight of 180.291 and its IUPAC name is 3-(cyclooctylamino)propanenitrile1.

Synthesis Analysis

While specific synthesis methods for 3-(Cyclooctylamino)propionitrile are not readily available, there are studies on the synthesis of related propionitrile complexes2. These complexes have been synthesized and found to be valuable in many applications2.

Molecular Structure Analysis

The InChI code for 3-(Cyclooctylamino)propionitrile is 1S/C11H20N2/c12-9-6-10-13-11-7-4-2-1-3-5-8-11/h11,13H,1-8,10H21. This indicates the molecular structure of the compound.

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-(Cyclooctylamino)propionitrile. However, related propionitrile complexes have been found to be catalytically active towards many reactions such as cyclopropanation and aziridination of olefins2.Physical And Chemical Properties Analysis

3-(Cyclooctylamino)propionitrile has a boiling point of 124/1mm1. The purity of the compound is 98%1.Wissenschaftliche Forschungsanwendungen

Fragmentation of Propionitrile by Low Energy Electrons

This study explores the dissociative electron attachment to propionitrile (PN), relevant to interstellar chemistry, suggesting its potential role in the formation of complex organic compounds in space. The fragmentation of PN by low energy electrons produces various anionic species, hinting at its contribution to astrochemical processes and the synthesis of organic molecules in interstellar environments (Pelc et al., 2021).

Synthesis and Biological Activity of Novel Indoles

This research involves synthesizing novel compounds from propionitrile derivatives, highlighting propionitrile's utility in creating biologically active molecules. The study examines the antimicrobial and anti-inflammatory activities of these compounds, demonstrating propionitrile's role in pharmaceutical chemistry and drug development (Gadegoni & Manda, 2013).

Propionitrile in Chemical Synthesis

The synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile showcases the application of propionitrile in organic synthesis, illustrating its versatility as a precursor for producing complex organic molecules with potential applications in materials science and organic chemistry (Popov, Korchagina & Kamaletdinova, 2011).

Propionitrile in Energy Storage

The novel use of propionitrile as an organic solvent in high-voltage electric double-layer capacitors (EDLCs) exemplifies its potential in energy storage technologies. The study highlights propionitrile's role in enhancing the performance and stability of EDLCs, suggesting its significance in developing advanced energy storage systems (Nguyen et al., 2020).

Propionitrile in Interstellar Medium Studies

Research on ethyl cyanide, or propionitrile, in the interstellar medium indicates its abundance in hot core sources, with implications for astrochemistry and the understanding of chemical processes in space. This study extends laboratory measurements of propionitrile's rotational spectrum, aiding in the identification of interstellar molecules (Brauer et al., 2009).

Safety And Hazards

The safety information available indicates that 3-(Cyclooctylamino)propionitrile is an irritant134. It is highly flammable and can be fatal if swallowed or in contact with skin4. It is also harmful if inhaled and causes serious eye irritation4.

Zukünftige Richtungen

There is limited information available on the future directions for 3-(Cyclooctylamino)propionitrile. However, given its properties and the activities of related compounds, it may have potential applications in various fields of research.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

3-(cyclooctylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c12-9-6-10-13-11-7-4-2-1-3-5-8-11/h11,13H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEDZQTYVJRVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366180 | |

| Record name | 3-(Cyclooctylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclooctylamino)propionitrile | |

CAS RN |

206559-53-7 | |

| Record name | 3-(Cyclooctylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

acetic acid](/img/structure/B1348388.png)